2-Chlorobenzo[d]thiazol-6-ol
Overview
Description
2-Chlorobenzo[d]thiazol-6-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a chlorine atom at the second position and a hydroxyl group at the sixth position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Scientific Research Applications
2-Chlorobenzo[d]thiazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The safety data sheet for 2-Chlorobenzo[d]thiazol-6-ol suggests that it may cause an allergic skin reaction and could be harmful if inhaled . Personal precautions such as wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area are recommended .
Future Directions
Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry. Its derivatives possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . This suggests that 2-Chlorobenzo[d]thiazol-6-ol and its derivatives could be further explored for potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of 2-Chlorobenzo[d]thiazol-6-ol are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting the COX enzymes, this compound disrupts this pathway, leading to a decrease in the production of prostaglandins .
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, making the compound potentially useful as an anti-inflammatory and analgesic agent .
Biochemical Analysis
Biochemical Properties
2-Chlorobenzo[d]thiazol-6-ol plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the biosynthesis of prostaglandins, which mediate inflammation and pain. By inhibiting COX-2, this compound exhibits anti-inflammatory properties, while its interaction with COX-1 can lead to gastrointestinal side effects .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound has been shown to impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation. This compound binds to the active sites of COX enzymes, inhibiting their activity and subsequently reducing the production of pro-inflammatory prostaglandins . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound remains stable under specific conditions, but its efficacy may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained anti-inflammatory effects, although potential adverse effects on cellular function may also arise .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and analgesic effects without notable toxicity . At higher doses, this compound can cause adverse effects, including gastrointestinal irritation and potential toxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit enzymes in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators . Additionally, this compound can affect the levels of metabolites involved in cellular energy production and signaling .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobenzo[d]thiazol-6-ol typically involves the chlorination of benzo[d]thiazol-6-ol. One common method includes the reaction of benzo[d]thiazol-6-ol with thionyl chloride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobenzo[d]thiazol-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Formation of amine or thiol derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of amines or alcohols.
Comparison with Similar Compounds
2-Chlorobenzo[d]thiazol-6-ol can be compared with other benzothiazole derivatives:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.
Properties
IUPAC Name |
2-chloro-1,3-benzothiazol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQROWYFLXIWEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311998 | |
Record name | 2-Chloro-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-16-4 | |
Record name | 2-Chloro-6-benzothiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2591-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-6-benzothiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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